molecular formula C12H10BrNO3 B8621836 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid

Cat. No. B8621836
M. Wt: 296.12 g/mol
InChI Key: AYRLZDFWLDKEIA-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.59 g) with sodium hydroxide (0.247 g). as described in Example 1a, gave 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.378 g), mp 276° C. (dec.) δ (360 MHz, DMSO-d6) 1.21 (3H, t, CH3), 2.66 (2H, q, CH2), 6.54 (1H, s, 3-H), 7.79 (1H, d, 8-H) and 11.75 (1H, bs, NH), (Found: C, 46.17; H, 3.76; N, 4.48%, C12H10BrNO3. 0.9H2O requires C, 46.14; H, 3.80; N, 4.48%).
Name
ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.247 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([CH2:12][CH3:13])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:19])[CH:5]=[C:6]([C:14]([O:16]CC)=[O:15])[NH:7]2.[OH-].[Na+]>>[Br:1][C:2]1[CH:11]=[C:10]([CH2:12][CH3:13])[CH:9]=[C:8]2[C:3]=1[C:4](=[O:19])[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[NH:7]2 |f:1.2|

Inputs

Step One
Name
ethyl 5-bromo-7-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Quantity
0.59 g
Type
reactant
Smiles
BrC1=C2C(C=C(NC2=CC(=C1)CC)C(=O)OCC)=O
Step Two
Name
Quantity
0.247 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C(C=C(NC2=CC(=C1)CC)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.378 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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